molecular formula C22H24N2O4S B2370088 (E)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenylethenesulfonamide CAS No. 1226487-84-8

(E)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenylethenesulfonamide

Cat. No. B2370088
CAS RN: 1226487-84-8
M. Wt: 412.5
InChI Key: DTJVFUWTBOHMEA-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C22H24N2O4S and its molecular weight is 412.5. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenylethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenylethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioavailability and Pharmacokinetics

MDL 100,240 is a compound with dual inhibitory activity on angiotensin-converting enzyme (ACE) and neutral endopeptidase, enzymes pivotal in blood pressure regulation and fluid homeostasis. It shows potential clinical interest for treating hypertension and congestive heart failure. A study assessed its bioavailability and accumulation over repeated oral administration, using ACE inhibition as a surrogate for plasma drug levels. The findings revealed good oral bioavailability, estimated at 85%, with no significant drug accumulation over 8 days at doses of 10 mg and 20 mg. A slight increase in trough level was observed with a 2.5 mg dose, suggesting a dose-dependent effect on ACE inhibition (Rousso et al., 2000).

Metabolism and Excretion

Further investigation into the metabolism and excretion of MDL 100,240 (known as M100240 in its acetate thioester form) revealed extensive metabolism in humans, with metabolites excreted relatively equally in feces and urine. After oral administration of a 25-mg dose, about 98% of the total radioactive dose was recovered within 7 days, indicating a high degree of systemic absorption and subsequent metabolism. This study provides insights into the pharmacokinetics of MDL 100,240, highlighting its rapid conversion to metabolites and subsequent excretion, laying the groundwork for understanding its safety profile and potential therapeutic applications (Shah et al., 2003).

For more information, you can access the full papers:

properties

IUPAC Name

(E)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c25-22-20-16-18(23-29(26,27)15-12-17-6-2-1-3-7-17)9-10-21(20)28-14-11-19-8-4-5-13-24(19)22/h1-3,6-7,9-10,12,15-16,19,23H,4-5,8,11,13-14H2/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJVFUWTBOHMEA-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenylethenesulfonamide

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